molecular formula C18H14N2O3S B2845848 (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 921142-53-2

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2845848
CAS No.: 921142-53-2
M. Wt: 338.38
InChI Key: VRNUIHLFWQYVQY-UHFFFAOYSA-N
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Description

The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone (hereafter referred to as Compound A) features a pyrazoline core (4,5-dihydro-1H-pyrazole) with a furan-2-yl group at position 3, a 2-hydroxyphenyl group at position 5, and a thiophen-2-yl methanone moiety. This structure combines aromatic heterocycles (furan, thiophene) and a phenolic group, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNUIHLFWQYVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Compound A and Analogous Pyrazoline Derivatives
Compound ID/Name Position 3 Substituent Position 5 Substituent Methanone Group Key Structural Differences Reference
Compound A Furan-2-yl 2-Hydroxyphenyl Thiophen-2-yl Unique combination of furan and phenolic groups -
3b () 2-Fluorophenyl Thiophen-2-yl 3,4-Dimethoxyphenyl Fluorinated phenyl at position 3; lacks phenolic group
364740-06-7 () 4-Methoxyphenyl 2-Hydroxyphenyl Thiophen-2-yl Methoxy vs. furan at position 3
Example 76 () Morpholinomethyl-thiophene 4-Fluorophenyl Chromenone Complex triazole and chromenone substituents
Compound 4 () Chlorophenyl 4-Fluorophenyl Thiazole Chlorophenyl and triazole-thiazole hybrid

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compound A’s furan-2-yl (electron-rich) and 2-hydroxyphenyl (polar, H-bonding) contrast with 3b’s electron-withdrawing 2-fluorophenyl, affecting solubility and reactivity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound ID/Name Melting Point (°C) Solubility (Predicted) Key Functional Groups Reference
Compound A Not reported Moderate in polar solvents Furan, phenolic -OH, thiophene -
3b () 118–120 Low (non-polar solvents) Fluorophenyl, dimethoxyphenyl
3f () 53–55 High in DMSO Methoxyphenyl
364740-06-7 () Not reported High in DMF Methoxyphenyl, phenolic -OH

Key Observations :

  • Melting Points : The 2-hydroxyphenyl group in Compound A may increase intermolecular H-bonding, leading to a higher melting point compared to 3f (53–55°C) but lower than halogenated analogs like 3b (118–120°C) .
  • Solubility: The phenolic -OH in Compound A likely enhances aqueous solubility relative to non-polar derivatives (e.g., 3b) but less than methoxy-containing analogs (e.g., 3f) .

Structural Characterization

  • NMR Analysis: Compound A’s furan protons are expected at δ 6.2–7.4 ppm (aromatic), while the phenolic -OH may appear as a broad singlet near δ 9–10 ppm, consistent with and .
  • X-ray Crystallography : Isostructural analogs () adopt planar conformations with perpendicular substituents, suggesting similar packing for Compound A .

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